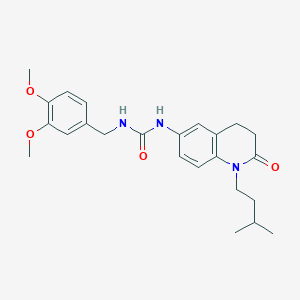

1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4/c1-16(2)11-12-27-20-8-7-19(14-18(20)6-10-23(27)28)26-24(29)25-15-17-5-9-21(30-3)22(13-17)31-4/h5,7-9,13-14,16H,6,10-12,15H2,1-4H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWPLFVAYZKVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea) is a synthetic organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 425.53 g/mol

- CAS Number : 1170817-13-6

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the tetrahydroquinoline moiety is significant for its pharmacological effects, as this structure has been associated with a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines. For instance:

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Studies have suggested neuroprotective effects of similar compounds in models of neurodegenerative diseases. The mechanism involves modulation of oxidative stress and inflammation pathways:

- Reduction of Oxidative Stress : The compound may enhance antioxidant defenses.

- Inhibition of Neuroinflammation : It may downregulate pro-inflammatory cytokines.

Study 1: Anticancer Efficacy in Vivo

In a study focusing on the anticancer efficacy of a structurally related compound in a mouse model of breast cancer, researchers observed significant tumor reduction after treatment with the compound at doses of 20 mg/kg body weight administered bi-weekly for four weeks. Histopathological analysis revealed decreased cellular proliferation and increased apoptosis in tumor tissues.

Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective properties demonstrated that administration of the compound in a rat model of Alzheimer's disease resulted in improved cognitive function as assessed by behavioral tests and reduced amyloid plaque formation in the brain.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

- 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-tetrahydroquinolin-6-yl)urea (): The benzyl group here has 2,3-dimethoxy substituents instead of 3,4-dimethoxy. Impact: The altered substitution pattern may reduce steric hindrance and modify electronic interactions with target proteins. The 2,3-dimethoxy configuration could decrease solubility compared to the 3,4-isomer due to reduced symmetry. Molecular Weight: ~421.5 g/mol (estimated).

Modifications to the Tetrahydroquinolin Scaffold

- 1-(1-Benzyl-2-oxo-tetrahydroquinolin-6-yl)-3-(3,4-dimethoxyphenyl)urea (): Replaces the isopentyl group with a benzyl moiety at the 1-position of the tetrahydroquinolin ring. Impact: The benzyl group increases aromaticity and molecular weight (431.5 g/mol) but reduces hydrophobicity compared to isopentyl. This may lower membrane permeability but enhance binding to aromatic-rich enzyme pockets .

- 1-(3,4-Dimethoxybenzyl)-3-(1-oxo-tetrahydroisoquinolin-7-yl)urea (): Features a tetrahydroisoquinolin scaffold (vs. tetrahydroquinolin) with a 1-oxo group.

Functional Group Additions

- 1-(3,4-Dimethoxybenzyl)-3-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl)urea (): Substitutes the isopentyl group with a phenylsulfonyl moiety. Impact: The sulfonyl group introduces strong electron-withdrawing effects, increasing polarity (molecular weight: 481.6 g/mol). This may improve solubility in aqueous media but reduce blood-brain barrier penetration. Sulfonyl groups often enhance binding affinity to serine proteases or sulfotransferases .

Structural and Property Comparison Table

Research Implications

- Pharmacokinetics : The isopentyl group in the target compound likely enhances lipophilicity , favoring passive diffusion across membranes but risking higher metabolic clearance. In contrast, the sulfonyl derivative () may exhibit prolonged plasma retention due to increased polarity .

- Target Selectivity: The tetrahydroisoquinolin variant () could show selectivity for isoforms of enzymes like phosphodiesterases or histone deacetylases due to scaffold rigidity .

- Synthetic Feasibility : The benzyl-substituted analog () may be easier to synthesize due to stable aromatic intermediates, whereas the isopentyl chain introduces challenges in regioselective alkylation .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Urea coupling : Reacting an isocyanate or thiocyanate intermediate (e.g., benzoylisothiocyanate) with a substituted amine under inert conditions. For example, equimolar reactants in 1,4-dioxane at room temperature yield urea derivatives with moderate to high purity after ice/water precipitation .

- Heterocyclic core formation : The tetrahydroquinolin-2-one moiety may be constructed via cyclization of substituted anilines with ketones or aldehydes under acidic or thermal conditions.

- Optimized yields : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, as demonstrated in analogous quinazolinone syntheses (PdCl₂(PPh₃)₂, K₂CO₃, dioxane-water, 81% yield) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethoxybenzyl protons at δ 3.8–4.0 ppm, tetrahydroquinolin carbonyl at δ 170–175 ppm) .

- IR : Detect urea carbonyl stretches (~1640–1680 cm⁻¹) and tetrahydroquinolin C=O (~1700 cm⁻¹) .

- HPLC-MS : Ensure >95% purity; monitor for byproducts like unreacted isopentyl intermediates .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given the urea moiety’s role in ATP-binding pocket interactions .

- Antimicrobial activity : Use broth microdilution (MIC assays) against Gram-positive/negative strains, inspired by quinolone derivatives’ efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies via:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., mammalian vs. protist models) to rule out cell-type specificity .

- Purity reassessment : Compare HPLC profiles of batches; impurities >2% may skew IC₅₀ values .

- Structural analogs : Synthesize derivatives (e.g., replacing isopentyl with cyclohexyl) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s stability in aqueous formulations?

- Methodological Answer :

- pH-dependent stability : Conduct accelerated degradation studies (40°C, 75% RH) at pH 2–8. Urea bonds are prone to hydrolysis at extremes; buffer selection (e.g., citrate for pH 4–6) enhances shelf life .

- Salt formation : Convert to hydrochloride salts (as in related dimethoxyphenethyl amines) to improve solubility and reduce hygroscopicity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Substituent variation : Systematically modify the dimethoxybenzyl (e.g., mono-/tri-methoxy) and isopentyl groups (e.g., branched vs. linear alkyl).

- Biological testing : Compare IC₅₀ values across analogs using standardized assays (e.g., kinase inhibition). Data can be tabulated as:

| Derivative | R₁ (Benzyl) | R₂ (Alkyl) | IC₅₀ (nM) |

|---|---|---|---|

| Parent | 3,4-diOMe | Isopentyl | 120 ± 15 |

| Analog A | 4-OMe | Cyclohexyl | 85 ± 10 |

| Analog B | 3-OMe | n-Pentyl | 200 ± 25 |

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate steric/electronic effects with activity .

Q. What crystallographic techniques are suitable for elucidating its 3D structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane-hexane). Resolve hydrogen-bonding networks between urea and tetrahydroquinolin moieties, critical for conformational stability .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm polymorphism absence .

Q. How can metabolic pathways be investigated in preclinical models?

- Methodological Answer :

- Liver microsome assays : Incubate with human/rat microsomes (NADPH regeneration system) and analyze metabolites via LC-QTOF-MS. Focus on demethylation (dimethoxybenzyl) and oxidation (isopentyl) pathways.

- In vivo PK/PD : Administer to rodents (IV/PO) and measure plasma half-life; use compartmental modeling (Phoenix WinNonlin) to predict human dosing .

Data Contradiction Analysis

Q. Conflicting solubility profiles in DMSO vs. aqueous buffers: How to address?

- Methodological Answer :

- DMSO artifact testing : Ensure DMSO purity (<0.1% water) and avoid freeze-thaw cycles.

- Dynamic light scattering (DLS) : Measure particle size in PBS; aggregates >200 nm indicate poor solubility, necessitating formulation additives (e.g., cyclodextrins) .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.